Human SGLT2 Potency: YM-543 (IC50=2.9 nM) vs. Key Approved Inhibitors
YM-543 demonstrates potent inhibition of human SGLT2 with an IC50 of 2.9 nM in a cell-based assay using HEK293 cells expressing the human transporter [1]. In a comparable assay system, this potency is similar to canagliflozin (IC50=2.7 nM) and empagliflozin (IC50=3.1 nM), and within the same order of magnitude as dapagliflozin (IC50=1.2 nM), confirming its place among the most potent SGLT2 inhibitors [2].
| Evidence Dimension | Human SGLT2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.9 nM |
| Comparator Or Baseline | Canagliflozin: 2.7 nM; Empagliflozin: 3.1 nM; Dapagliflozin: 1.2 nM |
| Quantified Difference | YM-543 is approximately 2.4-fold less potent than dapagliflozin but comparable to canagliflozin and empagliflozin. |
| Conditions | [14C]-α-methyl glucopyranoside (AMG) uptake assay in HEK293 cells expressing human SGLT2 [1] vs. comparable AMG uptake assays in CHO or HEK cells for comparators [2]. |
Why This Matters
This quantitative benchmark confirms that YM-543 operates in the same low-nanomolar potency range as clinically successful SGLT2 inhibitors, making it a suitable research tool for studies requiring high target engagement.
- [1] InvivoChem. YM-543 trimethylamine (CAS 918802-70-7) - Biological Activity Data. View Source
- [2] Grempler R, et al. Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes Obes Metab. 2012 Jan;14(1):83-90. (PMC3927118 Table 1). View Source
